molecular formula C13H11F3N2O2 B8155590 2-Methoxy-5-(3-trifluoromethoxy-phenyl)-pyridin-3-ylamine

2-Methoxy-5-(3-trifluoromethoxy-phenyl)-pyridin-3-ylamine

Cat. No.: B8155590
M. Wt: 284.23 g/mol
InChI Key: ZVWVOFNHNKONBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-(3-trifluoromethoxy-phenyl)-pyridin-3-ylamine is a complex organic compound with the molecular formula C13H10F3NO2 This compound is characterized by the presence of a methoxy group, a trifluoromethoxy group, and a pyridinylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(3-trifluoromethoxy-phenyl)-pyridin-3-ylamine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide (DMF), and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(3-trifluoromethoxy-phenyl)-pyridin-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of a nitro group can produce an amine.

Scientific Research Applications

2-Methoxy-5-(3-trifluoromethoxy-phenyl)-pyridin-3-ylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(3-trifluoromethoxy-phenyl)-pyridin-3-ylamine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyridinylamine structure can form hydrogen bonds with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-(3-trifluoromethyl-phenyl)-pyridin-3-ylamine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    2-Methoxy-5-(3-fluoromethoxy-phenyl)-pyridin-3-ylamine: Similar structure but with a fluoromethoxy group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 2-Methoxy-5-(3-trifluoromethoxy-phenyl)-pyridin-3-ylamine imparts unique chemical properties, such as increased lipophilicity and stability, which can enhance its biological activity and make it a valuable compound in various research applications .

Properties

IUPAC Name

2-methoxy-5-[3-(trifluoromethoxy)phenyl]pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-19-12-11(17)6-9(7-18-12)8-3-2-4-10(5-8)20-13(14,15)16/h2-7H,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWVOFNHNKONBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC(=CC=C2)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.